molecular formula C11H11N3O2S B1439048 1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole CAS No. 50968-81-5

1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole

Cat. No. B1439048
CAS RN: 50968-81-5
M. Wt: 249.29 g/mol
InChI Key: JQMTWRNGPMWTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole” is a chemical compound with the molecular formula C11H11N3O2S . It is used for research purposes .


Synthesis Analysis

The synthesis of imidazole derivatives, such as “1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole”, has been a subject of interest due to their broad range of chemical and biological properties . Imidazole was first synthesized by glyoxal and ammonia . The synthesis of imidazole derivatives can be achieved through various synthetic routes, including the acid-catalyzed methylation of imidazole by methanol .


Molecular Structure Analysis

The molecular structure of “1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives, such as “1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole”, are known for their broad range of chemical reactions . They are key components to functional molecules that are used in a variety of everyday applications .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been reported to show significant antibacterial activity . For instance, some compounds were highly active against S.aureus and K.pneumoniae .

Antifungal Activity

Imidazole is a core structure in many commercial antifungal drugs such as clotrimazole . Therefore, 1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole could potentially have similar applications.

Anti-inflammatory Properties

Imidazole derivatives have been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Antitumor Activity

Imidazole-containing compounds have shown antitumor activity , indicating potential use in cancer therapy.

Antidiabetic Properties

Imidazole derivatives have been reported to exhibit antidiabetic properties , suggesting potential applications in the treatment of diabetes.

Larvicidal Activities

Some imidazole derivatives have been found to be effective larvicides . This suggests potential use in pest control.

Antiviral Properties

Imidazole-containing compounds have shown antiviral properties , indicating potential use in the treatment of viral infections.

Antioxidant Properties

Imidazole derivatives have been reported to exhibit antioxidant properties , suggesting potential applications in the prevention of oxidative stress-related diseases.

properties

IUPAC Name

1-methyl-2-[(2-nitrophenyl)methylsulfanyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-13-7-6-12-11(13)17-8-9-4-2-3-5-10(9)14(15)16/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMTWRNGPMWTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole
Reactant of Route 4
Reactant of Route 4
1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole
Reactant of Route 5
Reactant of Route 5
1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole
Reactant of Route 6
Reactant of Route 6
1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.